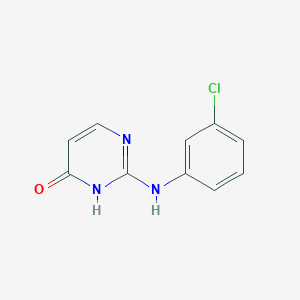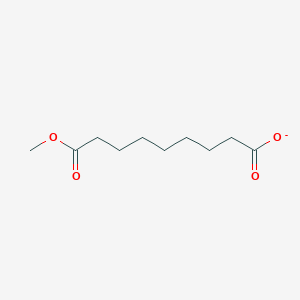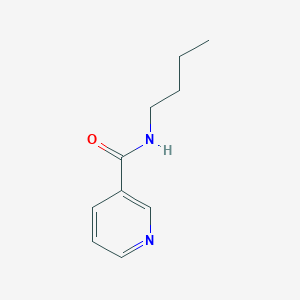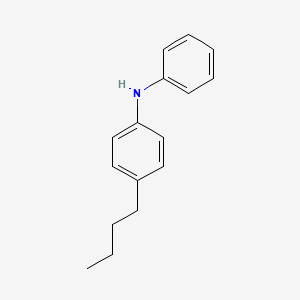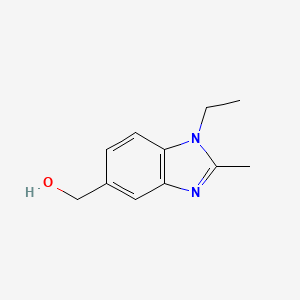
(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another benzimidazole derivative with antimicrobial properties.
Metronidazole: A well-known antimicrobial agent used to treat various infections.
Uniqueness
(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzimidazole ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
4589-67-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1-ethyl-2-methylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8(2)12-10-6-9(7-14)4-5-11(10)13/h4-6,14H,3,7H2,1-2H3 |
InChI Key |
AURXLGNFHFHPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
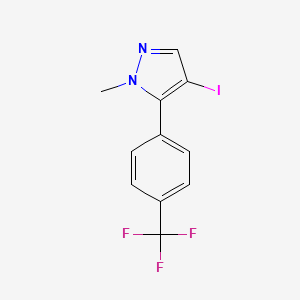
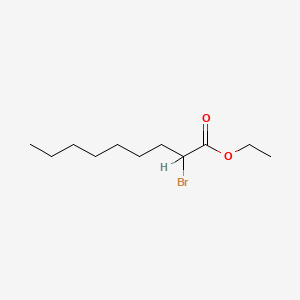
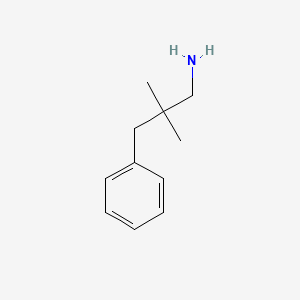
![4-Methoxybicyclo[2.2.2]octan-2-one](/img/structure/B8785066.png)

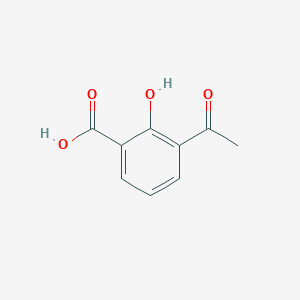
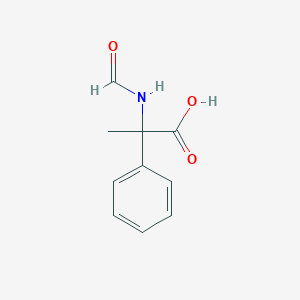
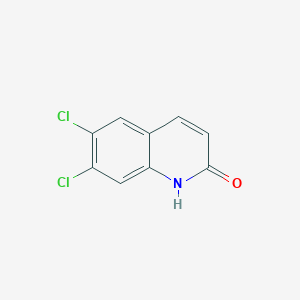
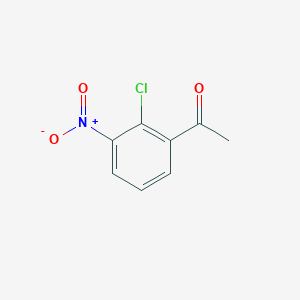
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8785107.png)
